Methyl 2-(pyrimidin-4-YL)acetate

Medicinal Chemistry Synthetic Methodology Structure-Activity Relationship

Methyl 2-(pyrimidin-4-yl)acetate is a heterocyclic building block featuring a pyrimidine ring substituted at the 4-position with a methyl acetate moiety. It is primarily utilized as a synthetic intermediate in the preparation of more complex pyrimidine derivatives for pharmaceutical and agrochemical research applications.

Molecular Formula C7H8N2O2
Molecular Weight 152.15 g/mol
CAS No. 863032-29-5
Cat. No. B1359101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(pyrimidin-4-YL)acetate
CAS863032-29-5
Molecular FormulaC7H8N2O2
Molecular Weight152.15 g/mol
Structural Identifiers
SMILESCOC(=O)CC1=NC=NC=C1
InChIInChI=1S/C7H8N2O2/c1-11-7(10)4-6-2-3-8-5-9-6/h2-3,5H,4H2,1H3
InChIKeySTIMNXVCLRQRAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-(pyrimidin-4-YL)acetate (CAS 863032-29-5): A Pyrimidine-4-Acetate Ester Building Block for Pharmaceutical and Agrochemical Research


Methyl 2-(pyrimidin-4-yl)acetate is a heterocyclic building block featuring a pyrimidine ring substituted at the 4-position with a methyl acetate moiety [1]. It is primarily utilized as a synthetic intermediate in the preparation of more complex pyrimidine derivatives for pharmaceutical and agrochemical research applications [1]. Its computed properties, such as an XLogP3 of 0 and a topological polar surface area of 52.1 Ų, provide baseline physicochemical parameters relevant to its use in medicinal chemistry [1].

Why Methyl 2-(pyrimidin-4-YL)acetate (CAS 863032-29-5) Cannot Be Replaced by Generic Pyrimidinylacetates


Generic substitution of methyl 2-(pyrimidin-4-yl)acetate with other pyrimidinylacetates is not straightforward due to critical differences in the position of the acetate substitution on the pyrimidine ring. The 4-substituted isomer offers distinct chemical reactivity and resulting biological activity compared to its 2- and 5-substituted analogs, impacting downstream synthetic outcomes and target interactions . Furthermore, the methyl ester form is a specific intermediate that provides a balance of reactivity and stability, which is not replicated by the free acid or other ester derivatives without altering reaction conditions and yields .

Quantitative Evidence Guide for Methyl 2-(pyrimidin-4-YL)acetate (CAS 863032-29-5): Comparator-Based Differentiation Data


Regioisomeric Substitution Dictates Synthetic Utility in Pyrimidine Core Diversification

The synthetic utility of pyrimidinylacetates for core diversification is highly dependent on the substitution pattern. A 2024 study in Nature demonstrated that pyrimidinium salts derived from 4-substituted pyrimidines undergo deconstruction-reconstruction to yield diverse heterocyclic libraries, a transformation that is less efficient or inaccessible for 2- or 5-substituted isomers [1]. Methyl 2-(pyrimidin-4-yl)acetate, with its 4-substitution, is thus a more versatile building block for generating SAR libraries compared to its 2- or 5-substituted counterparts.

Medicinal Chemistry Synthetic Methodology Structure-Activity Relationship

Methyl Ester vs. Free Acid: Optimized Physicochemical Profile for Membrane Permeability

The methyl ester derivative, methyl 2-(pyrimidin-4-yl)acetate, exhibits enhanced lipophilicity compared to its free acid counterpart, pyrimidin-4-ylacetic acid. The computed XLogP3 for the methyl ester is 0 [1], whereas the free acid is more polar due to its carboxylic acid group. This difference in lipophilicity is critical for membrane permeability in drug design, with the methyl ester being preferred for prodrug strategies or when improved cellular uptake is required .

Pharmacokinetics Drug Design Physicochemical Properties

Stability and Handling Advantages of the Methyl Ester for Multi-Step Syntheses

Methyl 2-(pyrimidin-4-yl)acetate offers practical advantages over the more reactive acid chloride or the less stable free acid in multi-step syntheses. As an ester, it is stable at room temperature, as indicated by vendor storage specifications , and is less prone to unwanted side reactions compared to the acid chloride. This allows for cleaner reaction profiles and higher yields in subsequent transformations .

Process Chemistry Synthetic Intermediate Stability

Recommended Application Scenarios for Methyl 2-(pyrimidin-4-YL)acetate (CAS 863032-29-5)


Medicinal Chemistry: Synthesis of Kinase Inhibitor Libraries via Pyrimidine Core Diversification

Methyl 2-(pyrimidin-4-yl)acetate is ideally suited as a starting material for generating libraries of kinase inhibitor candidates. Its 4-substitution pattern makes it a prime candidate for the deconstruction-reconstruction strategy, which enables rapid access to diverse heterocyclic scaffolds for SAR studies . This approach is particularly valuable for medicinal chemists seeking to explore chemical space around a pyrimidine core efficiently.

Agrochemical Research: Preparation of Novel Pyrimidine-Based Fungicides or Herbicides

The compound can be used to synthesize novel pyrimidine derivatives for agrochemical screening. Pyrimidine cores are common in commercial fungicides and herbicides. The methyl ester functionality provides a convenient handle for further functionalization to optimize potency and selectivity against agricultural pests, as outlined in general synthetic methodologies .

Process Chemistry: Reliable Intermediate for Large-Scale Synthesis of Drug Candidates

For process chemists, methyl 2-(pyrimidin-4-yl)acetate offers a stable and easily handled intermediate. Its room temperature storage stability and predictable reactivity make it a reliable building block for the multi-step synthesis of active pharmaceutical ingredients (APIs), minimizing the risk of decomposition and ensuring consistent yields in scale-up operations .

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